Glucaric Acid

Catalog No.
S565586
CAS No.
87-73-0
M.F
C6H10O8
M. Wt
210.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glucaric Acid

CAS Number

87-73-0

Product Name

Glucaric Acid

IUPAC Name

(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid

Molecular Formula

C6H10O8

Molecular Weight

210.14 g/mol

InChI

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2-,3-,4+/m0/s1

InChI Key

DSLZVSRJTYRBFB-LLEIAEIESA-N

SMILES

Array

solubility

912 mg/mL

Synonyms

Acid, Saccharic, Anhydrous Calcium Glucarate, Anhydrous Calcium Saccharate, Calcium Glucarate, Calcium Glucarate, Anhydrous, Calcium Saccharate, Calcium Saccharate Anhydrous, Calcium Saccharate Tetrahydrate, Calcium Saccharate, Anhydrous, D Glucaric Acid, D Saccharic Acid, D-Glucaric Acid, D-Saccharic Acid, Glucarate, Anhydrous Calcium, Glucarate, Calcium, Glucaric Acid, Glucosaccharic Acid, L Gularic Acid, L-Gularic Acid, Levo Gularic Acid, Levo-Gularic Acid, Saccharate Tetrahydrate, Calcium, Saccharate, Anhydrous Calcium, Saccharate, Calcium, Saccharic Acid, Tetrahydrate, Calcium Saccharate, Tetrahydroxyadipic Acid

Canonical SMILES

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O

Isomeric SMILES

[C@H]([C@@H]([C@@H](C(=O)O)O)O)([C@H](C(=O)O)O)O

The exact mass of the compound Glucaric acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 912 mg/ml. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Dicarboxylic acids [FA0117]. However, this does not mean our product can be used or applied in the same or a similar way.

Glucaric acid (CAS 87-73-0), also known as saccharic acid, is a six-carbon aldaric acid derived from the oxidation of glucose. Recognized as a top value-added chemical from biomass, it features two terminal carboxylic acid groups and four secondary hydroxyl groups. This unique dicarboxylic structure makes it a highly functional, bio-based drop-in replacement for petrochemical aliphatic acids and environmentally restricted phosphates. In procurement and material selection, glucaric acid is primarily sourced for two distinct functions: as a step-growth monomer for synthesizing rigid, functionalizable polyamides and polyesters, and as a high-performance chelating agent and detergent builder capable of sequestering hard water ions in alkaline environments[1]. Its combination of hydrophilicity, biodegradability, and polyfunctionality drives its selection over simpler commodity acids in advanced formulations.

Substituting glucaric acid with common industrial alternatives compromises either polymerization capability or chelation performance. Adipic acid, the standard petrochemical dicarboxylic acid, lacks the secondary hydroxyl groups present in glucaric acid; consequently, adipic acid-derived polymers exhibit high flexibility and low glass transition temperatures (Tg), and they offer no sites for post-polymerization functionalization [1]. Gluconic acid, a closely related sugar acid, is only monocarboxylic and acts as a chain terminator rather than a step-growth monomer, while also being limited to tridentate metal coordination [2]. Citric acid, a common bio-based chelator, lacks the linear aldaric backbone required for linear polymer synthesis and exhibits different solubility and sequestration kinetics in highly alkaline (pH > 10) detergent formulations [3]. Therefore, glucaric acid cannot be generically substituted when both linear dicarboxylic reactivity and multi-dentate hydroxyl functionality are required.

Thermal Rigidity in Polyamide Synthesis vs. Aliphatic Baselines

When used as a monomer in polyamide synthesis, glucaric acid fundamentally alters the thermal profile of the resulting polymer compared to standard aliphatic diacids like adipic acid. Polyamides synthesized from acetylated glucaric acid (GAA) exhibit melting temperatures (Tm) ranging from 119.5 °C to over 141.7 °C. Contrary to standard aliphatic nylons where Tm decreases with increasing alkyl chain length, GAA-based polyamides show an increase in Tm due to severe steric hindrance from the functionalized backbone, which restricts chain mobility and enhances amide hydrogen bonding [1].

Evidence DimensionMelting Temperature (Tm) and Chain Rigidity
Target Compound DataTm increases (119.5 °C to 141.7 °C) with alkyl carbon number due to steric hindrance.
Comparator Or BaselineAdipic acid (Standard aliphatic diacid where Tm decreases with chain length due to improved molecular motion).
Quantified DifferenceInverted Tm behavior and significantly restricted chain mobility.
ConditionsSolution and interfacial polymerization of glucaric acid chloride acetate (GACA) with diamines.

This justifies the procurement of glucaric acid for synthesizing bio-based, rigid thermoplastics where standard aliphatic monomers yield overly flexible materials.

Alkaline Calcium Sequestration Capacity vs. Monocarboxylic Sugar Acids

In industrial water softening and detergent applications, the chelation capacity of the builder is critical. Glucaric acid operates as a tetradentate ligand in alkaline media, providing superior sequestration of multivalent cations compared to its monocarboxylic analog, gluconic acid, which is limited to tridentate coordination. At a 10:1 molar ratio of builder to calcium in highly alkaline environments (pH 10), glucaric acid maintains near-complete calcium sequestration, matching or exceeding the performance of commercial benchmarks like citric acid and sodium tripolyphosphate (STPP) without the associated environmental drawbacks [1].

Evidence DimensionCoordination denticity and alkaline sequestration
Target Compound DataTetradentate coordination; high Ca2+ sequestration at pH 10.
Comparator Or BaselineGluconic acid (Tridentate coordination; lower alkaline sequestration capacity).
Quantified DifferenceHigher binding site availability (4 vs 3) resulting in superior hard-water ion suspension.
ConditionsAqueous solution, pH 10, 10:1 builder-to-calcium molar ratio.

Procurement teams formulating phosphate-free industrial detergents must select glucaric acid over gluconic acid to ensure sufficient calcium binding in high-pH wash conditions.

Step-Growth Polymerization Viability vs. Gluconic Acid

For the production of high-molecular-weight linear polymers, monomer functionality must be strictly ≥ 2. Glucaric acid, an aldaric acid, possesses two terminal carboxylic acid groups, allowing it to undergo direct polycondensation with diols or diamines to form polyesters and polyamides with weight-average molecular weights (Mw) reaching up to 20.8 × 10^3 [1]. In contrast, gluconic acid possesses only one carboxylic acid group and acts as a chain-terminating agent, making it chemically impossible to use as a primary backbone monomer in step-growth polymerization.

Evidence DimensionCarboxylic acid functionality
Target Compound DataDicarboxylic (Aldaric acid) enabling Mw up to 20.8 × 10^3 in polyamides.
Comparator Or BaselineGluconic acid (Monocarboxylic / Aldonic acid).
Quantified DifferenceFunctionality of 2 vs. 1, enabling linear chain extension vs. immediate chain termination.
ConditionsInterfacial and solution polycondensation reactions.

Buyers sourcing bio-based building blocks for structural polymers must specify glucaric acid, as monocarboxylic sugar acids will immediately halt polymerization.

High-Performance Phosphate-Free Detergent Builders

Because glucaric acid functions as a highly efficient tetradentate ligand in alkaline conditions, it is the optimal procurement choice for formulating environmentally compliant, phosphate-free detergents. It directly replaces STPP and citric acid, preventing calcium and magnesium redeposition on fabrics and surfaces at pH levels where other bio-based chelators lose efficacy [1].

Bio-Based, Rigid Polyamides and Polyesters

Driven by its dicarboxylic structure and sterically hindering hydroxyl/acetyl groups, glucaric acid is ideal for synthesizing bio-based thermoplastics. It is selected over adipic acid when the target material requires higher glass transition and melting temperatures, or when a highly hydrophilic, amphiphilic polymer backbone is needed for specialty coatings or biomedical matrices [2].

Post-Polymerization Functionalizable Materials

Unlike standard petrochemical aliphatic diacids, glucaric acid retains secondary hydroxyl groups along the polymer chain. This makes it the precursor of choice for advanced material research where the polymer must be cross-linked, grafted with bioactive molecules, or modified post-synthesis to tune solubility and degradation rates [2].

Physical Description

Solid

XLogP3

-2.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

210.03756727 Da

Monoisotopic Mass

210.03756727 Da

Heavy Atom Count

14

Melting Point

125.5 °C

UNII

QLZ991V4A2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H228 (100%): Flammable solid [Danger Flammable solids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Flammable

Flammable;Corrosive

Other CAS

25525-21-7
87-73-0

Wikipedia

Saccharic_acid

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Hair conditioning

Dates

Last modified: 08-15-2023

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